Cas no 1577026-29-9 (N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride)

N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride
- N-(azetidin-3-yl)-1-methylimidazole-4-sulfonamide;hydrochloride
- N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride
-
- インチ: 1S/C7H12N4O2S.ClH/c1-11-4-7(9-5-11)14(12,13)10-6-2-8-3-6;/h4-6,8,10H,2-3H2,1H3;1H
- InChIKey: QFRABKJQYBOMAI-UHFFFAOYSA-N
- ほほえんだ: Cl.S(C1=CN(C)C=N1)(NC1CNC1)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 295
- トポロジー分子極性表面積: 84.4
N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2158-2126-2.5g |
N-(azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride |
1577026-29-9 | 95%+ | 2.5g |
$1272.0 | 2023-09-06 | |
TRC | N298041-1g |
n-(azetidin-3-yl)-1-methyl-1h-imidazole-4-sulfonamide hydrochloride |
1577026-29-9 | 1g |
$ 910.00 | 2022-06-03 | ||
Life Chemicals | F2158-2126-10g |
N-(azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride |
1577026-29-9 | 95%+ | 10g |
$2671.0 | 2023-09-06 | |
Life Chemicals | F2158-2126-0.5g |
N-(azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride |
1577026-29-9 | 95%+ | 0.5g |
$604.0 | 2023-09-06 | |
TRC | N298041-500mg |
n-(azetidin-3-yl)-1-methyl-1h-imidazole-4-sulfonamide hydrochloride |
1577026-29-9 | 500mg |
$ 590.00 | 2022-06-03 | ||
Life Chemicals | F2158-2126-5g |
N-(azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride |
1577026-29-9 | 95%+ | 5g |
$1908.0 | 2023-09-06 | |
Life Chemicals | F2158-2126-1g |
N-(azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride |
1577026-29-9 | 95%+ | 1g |
$636.0 | 2023-09-06 | |
Life Chemicals | F2158-2126-0.25g |
N-(azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride |
1577026-29-9 | 95%+ | 0.25g |
$573.0 | 2023-09-06 | |
TRC | N298041-100mg |
n-(azetidin-3-yl)-1-methyl-1h-imidazole-4-sulfonamide hydrochloride |
1577026-29-9 | 100mg |
$ 160.00 | 2022-06-03 |
N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochlorideに関する追加情報
Research Brief on N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride (CAS: 1577026-29-9)
N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride (CAS: 1577026-29-9) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique azetidine and imidazole sulfonamide scaffold, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of targeted therapies. Recent studies have focused on its synthesis, pharmacological properties, and potential applications in treating various diseases, including cancer and inflammatory disorders.
The synthesis of N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride involves a multi-step process that ensures high yield and purity, as reported in recent patent filings and peer-reviewed publications. The compound's structural features, particularly the azetidine ring and the sulfonamide group, contribute to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease pathways. Researchers have highlighted its role as a potential inhibitor of protein kinases, which are critical in cell signaling and proliferation.
Recent preclinical studies have demonstrated the compound's efficacy in modulating key biological pathways. For instance, in vitro assays have shown that N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride exhibits selective inhibition against certain kinase targets, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for further optimization and development. Additionally, its pharmacokinetic properties, including solubility and metabolic stability, have been evaluated to assess its suitability for oral administration.
In the context of drug discovery, the compound's versatility is further underscored by its ability to serve as a building block for the synthesis of more complex molecules. Researchers have explored its use in fragment-based drug design, where its core structure is modified to enhance binding affinity and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of its therapeutic applications, with several derivatives currently under investigation in early-stage clinical trials.
Despite its promising attributes, challenges remain in the development of N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride as a therapeutic agent. Issues such as off-target effects, potential toxicity, and formulation stability need to be addressed through rigorous preclinical and clinical testing. However, the compound's unique chemical properties and biological activity make it a compelling candidate for further research. Future studies are expected to focus on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its potential in combination therapies.
In conclusion, N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride (CAS: 1577026-29-9) represents a significant advancement in the field of medicinal chemistry. Its innovative structure and promising biological activity position it as a valuable tool for drug discovery and development. As research progresses, this compound may pave the way for new therapeutic options in oncology, immunology, and beyond. Continued collaboration and investment in its development will be crucial to unlocking its full potential.
1577026-29-9 (N-(Azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide hydrochloride) 関連製品
- 885269-59-0(6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)
- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)
- 2137519-71-0(5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)
- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)
- 2764014-37-9(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid)
- 1550987-04-6(Piperidine, 3-(1-ethyl-1H-tetrazol-5-yl)-)
- 1542365-32-1(1-(3-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 2104177-72-0(2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)
- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)
- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)




